N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions.
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Step 1: Preparation of 3-Chlorobenzylamine
Reagents: 3-Chlorobenzyl chloride, ammonia
Conditions: Reflux in ethanol
Reaction: [ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{NH}_2} + \text{HCl} ]
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Step 2: Preparation of 2-Nitrophenoxyacetic Acid
Reagents: 2-Nitrophenol, chloroacetic acid
Conditions: Base-catalyzed reaction
Reaction: [ \text{C}_6\text{H}_4\text{NO}_2\text{OH} + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_2\text{COOH} + \text{HCl} ]
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Step 3: Coupling Reaction
Reagents: 3-Chlorobenzylamine, 2-Nitrophenoxyacetic acid, furan-2-carbaldehyde
Conditions: Acidic or basic medium, reflux
Reaction: [ \text{C}_6\text{H}_4\text{ClCH}_2\text{NH}_2 + \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_2\text{COOH} + \text{C}_4\text{H}_3\text{CHO} \rightarrow \text{N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
- N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
Uniqueness
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C20H17ClN2O5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17ClN2O5/c21-16-6-3-5-15(11-16)12-22(13-17-7-4-10-27-17)20(24)14-28-19-9-2-1-8-18(19)23(25)26/h1-11H,12-14H2 |
InChI Key |
GLNGHPQCGLHODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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